Welcome to the BenchChem Online Store!
molecular formula C13H18N2O3 B8292626 4-(4-Carbamoylphenoxymethyl)piperidin-4-ol

4-(4-Carbamoylphenoxymethyl)piperidin-4-ol

Cat. No. B8292626
M. Wt: 250.29 g/mol
InChI Key: FAHYEOWRFLZUEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06956046B2

Procedure details

4N sodium hydroxide (6.8 mL) was added to an ethanol solution (30 mL) of the compound (2.2 g) obtained in Step 3 of Example 4 and the mixture was heated under reflux for four and half hours. The solvent was removed under reduced pressure and to the residue was added water (30 mL), and the precipitate was collected by filtration.
Quantity
6.8 mL
Type
reactant
Reaction Step One
Name
compound
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].C([N:10]1[CH2:15][CH2:14][C:13]([CH2:17][O:18][C:19]2[CH:24]=[CH:23][C:22]([C:25]#[N:26])=[CH:21][CH:20]=2)([OH:16])[CH2:12][CH2:11]1)C1C=CC=CC=1>C(O)C>[C:25]([C:22]1[CH:23]=[CH:24][C:19]([O:18][CH2:17][C:13]2([OH:16])[CH2:14][CH2:15][NH:10][CH2:11][CH2:12]2)=[CH:20][CH:21]=1)(=[O:1])[NH2:26] |f:0.1|

Inputs

Step One
Name
Quantity
6.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
compound
Quantity
2.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(O)COC1=CC=C(C=C1)C#N
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for four and half hours
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure and to the residue
ADDITION
Type
ADDITION
Details
was added water (30 mL)
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration

Outcomes

Product
Name
Type
Smiles
C(N)(=O)C1=CC=C(OCC2(CCNCC2)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.